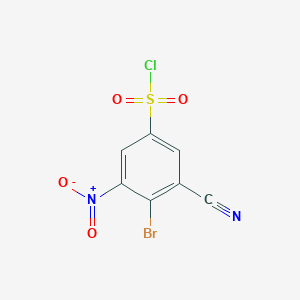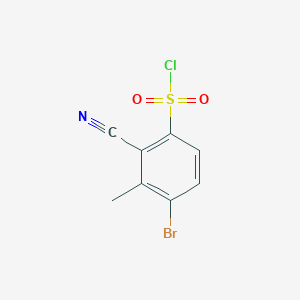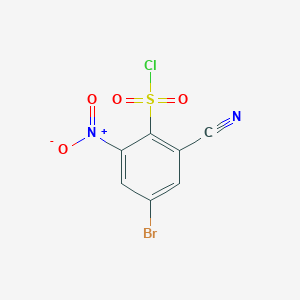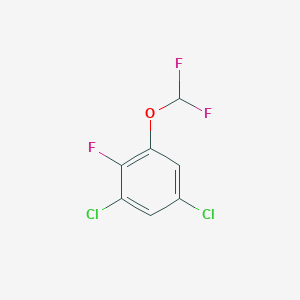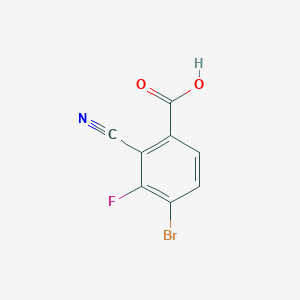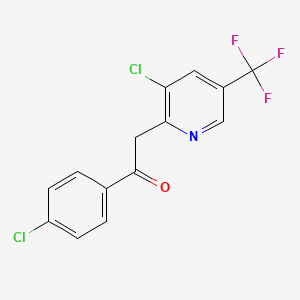
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone (C5F3CClPCE) is a small molecule that has been widely studied in the scientific community due to its versatile applications in pharmaceutical, biochemical, and physiological research. It is a synthetic compound, with a molecular weight of 289.6 g/mol and a melting point of approximately 115°C. C5F3CClPCE has the capability to be used in a variety of research studies, including drug development, pharmacological research, and biological studies.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives are significant in developing agrochemical compounds. They are used to create products that protect crops from pests and diseases. For example, a derivative called fluazinam is synthesized using TFMP and has fungicidal properties .
Pharmaceutical Industry
In the pharmaceutical industry, TFMP derivatives serve as key ingredients for various drugs. Their strong electron-accepting properties make them valuable in synthesizing compounds with potential medicinal benefits .
Chemical Synthesis
TFMP derivatives are utilized in chemical synthesis as building blocks. They can be prepared through methods like chlorine/fluorine exchange or direct introduction of a trifluoromethyl group. These derivatives are essential for creating complex organic compounds .
Optical Properties
The electron-accepting nature of TFMP derivatives also makes them suitable for use in push-pull chromophores, which are compounds that can have applications in creating materials with specific optical properties .
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-3-1-8(2-4-10)13(21)6-12-11(16)5-9(7-20-12)14(17,18)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMZMSQIIYYALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



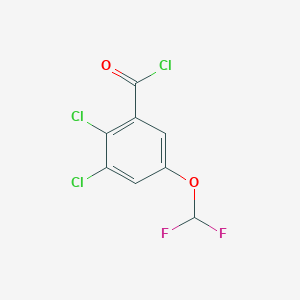
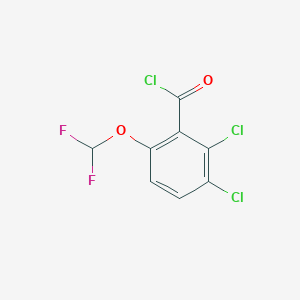
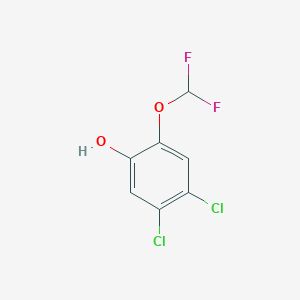

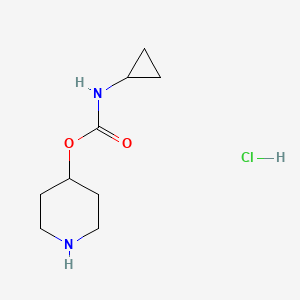
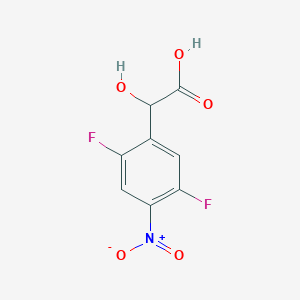
![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)

